Product packaging for 1-{[2-(Benzyloxy)phenyl]methyl}piperazine(Cat. No.:CAS No. 523980-11-2)

1-{[2-(Benzyloxy)phenyl]methyl}piperazine

Cat. No.: B3393836
CAS No.: 523980-11-2
M. Wt: 282.4 g/mol
InChI Key: CRNNQUKZDCTDKW-UHFFFAOYSA-N
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Description

1-{[2-(Benzyloxy)phenyl]methyl}piperazine ( 523980-11-2) is a piperazine-based chemical compound supplied for research and development purposes. With the molecular formula C18H22N2O and a molecular weight of 282.38 g/mol, this compound is of significant interest in medicinal chemistry research, particularly in the exploration of novel sigma receptor ligands . The benzylpiperazine scaffold is a recognized pharmacophore in the development of central nervous system (CNS) active compounds. Research indicates that structurally related benzylpiperazine derivatives can function as potent and selective sigma-1 receptor (σ1R) antagonists . Sigma-1 receptors are chaperone proteins expressed in key areas of pain control in the CNS and dorsal root ganglia, making them a promising target for modulating nociceptive signaling . Antagonists of this receptor have demonstrated dose-dependent antinociception and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, without impairing locomotor responses . This compound is intended for use in pharmaceutical R&D, including structure-activity relationship (SAR) studies, lead optimization, and the investigation of novel therapeutic mechanisms. It is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O B3393836 1-{[2-(Benzyloxy)phenyl]methyl}piperazine CAS No. 523980-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-6-16(7-3-1)15-21-18-9-5-4-8-17(18)14-20-12-10-19-11-13-20/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNNQUKZDCTDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Benzyloxy Phenyl Methyl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of 1-{[2-(benzyloxy)phenyl]methyl}piperazine. Various methods have been developed, ranging from classical cyclization reactions to more contemporary catalytic and multicomponent strategies.

Traditional Cyclization Approaches

Traditional methods for piperazine synthesis often rely on the cyclization of linear precursors. A common strategy involves the reductive cyclization of dioximes, which can be prepared through the sequential double Michael addition of nitrosoalkenes to primary amines. This is followed by catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel to yield the piperazine ring. nih.gov Another classical approach is the reaction of diamines with dihalides or diols, although this method can sometimes be limited by side reactions and the availability of starting materials. researchgate.net Intramolecular cyclization of aminoethylethanolamine and diethylenetriamine are also established methods. researchgate.net

Palladium-Catalyzed Alkene Carboamination Reactions for Substituted Piperazines

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted piperazines, offering high levels of stereocontrol. nih.govumich.edu These reactions typically involve the coupling of an aryl or alkenyl halide with a suitably substituted ethylenediamine derivative. nih.gov The mechanism is believed to proceed through the intramolecular insertion of an alkene into a palladium-nitrogen bond of an intermediate complex. nih.gov This methodology allows for the modular and stereoselective construction of piperazines with diverse substituents at various positions of the ring. nih.govumich.edu The use of chiral ligands can also lead to enantiomerically enriched products. nih.gov Furthermore, palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines provides access to a broad array of unsaturated amino acid derivatives which can be precursors to piperazine structures. d-nb.info

Multicomponent Reactions for Piperazine Scaffold Construction

Multicomponent reactions (MCRs) provide an efficient and convergent approach to the synthesis of complex molecules like piperazines in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), have been successfully employed to construct the piperazine scaffold. thieme-connect.comthieme-connect.com These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. The resulting Ugi product can then undergo a subsequent cyclization to form the piperazine ring. thieme-connect.com This strategy is particularly advantageous for creating libraries of substituted piperazines for drug discovery due to its operational simplicity and the ability to introduce diversity at multiple points. thieme-connect.comthieme-connect.com Another multicomponent approach involves a one-pot three-component ring-opening cyclization of N-activated aziridines, anilines, and propargyl carbonates, which yields highly substituted piperazines with excellent stereoselectivity. figshare.com

Introduction of the 2-(Benzyloxy)phenylmethyl Moiety

The introduction of the 2-(benzyloxy)phenylmethyl group is a key step that can be achieved either by attaching it to a pre-formed piperazine ring or by incorporating it into one of the building blocks prior to cyclization.

Benzylation and Etherification Techniques

The formation of the benzyl (B1604629) ether linkage is a crucial transformation. The Williamson ether synthesis is a classic and widely used method, involving the reaction of an alcohol (in this case, a 2-hydroxyphenyl derivative) with a benzyl halide in the presence of a base. organic-chemistry.org More modern and milder methods for benzylation include the use of benzyl trichloroacetimidate under acidic conditions or the reductive etherification of carbonyl compounds. organic-chemistry.orgacs.org Palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates also provides an efficient route to aryl benzyl ethers. organic-chemistry.orgorganic-chemistry.org Phase-transfer catalysis, for instance using PEG400, can also facilitate the etherification of phenols under solvent-free conditions. tandfonline.com

Coupling Reactions for Aryl and Benzyloxyaryl Attachment

Cross-coupling reactions are powerful methods for forming the carbon-carbon or carbon-nitrogen bonds required to attach the aryl or benzyloxyaryl group. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is frequently used to couple an aryl halide with an amine, such as piperazine. nih.gov This method is valued for its broad substrate scope and functional group tolerance. nih.gov Copper-catalyzed Ullmann-type coupling reactions are another important class of reactions for forming aryl-nitrogen or aryl-oxygen bonds. nih.govorganic-chemistry.orgumich.edu These reactions typically employ a copper catalyst to couple an aryl halide with an amine or an alcohol. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-O bonds in aryl ethers. acs.org More recently, nickel/photoredox dual catalysis has been employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles. nih.gov

Data on Synthetic Methodologies

The following table summarizes the key features of the discussed synthetic methodologies.

Methodology Key Features Typical Reagents/Catalysts Advantages Reference
Traditional Cyclization Reductive cyclization of dioximesNitrosoalkenes, primary amines, Pd/C, Raney NiUtilizes readily available starting materials. nih.gov
Palladium-Catalyzed Carboamination Stereoselective formation of substituted piperazinesAryl/alkenyl halides, ethylenediamine derivatives, Pd catalystsHigh stereocontrol, modularity. nih.govumich.edunih.gov
Multicomponent Reactions (Ugi) Convergent synthesis of piperazine scaffoldAmine, carbonyl, isocyanide, carboxylic acidHigh efficiency, diversity-oriented synthesis. thieme-connect.comthieme-connect.com
Williamson Ether Synthesis Formation of benzyl ether linkage2-Hydroxyphenyl derivative, benzyl halide, baseWell-established and reliable method. organic-chemistry.org
Buchwald-Hartwig Amination C-N bond formation for aryl attachmentAryl halide, piperazine, Pd catalyst, ligandBroad substrate scope, good functional group tolerance. nih.gov
Ullmann Coupling C-N or C-O bond formationAryl halide, amine/alcohol, Cu catalystCost-effective alternative to palladium catalysis. nih.govorganic-chemistry.orgumich.edu

Stereoselective Synthesis and Chiral Resolution for Enantiomerically Enriched Forms

The synthesis of enantiomerically pure piperazine derivatives is of paramount importance in medicinal chemistry, as the stereochemistry often dictates the pharmacological activity and safety profile of a drug candidate. For this compound and its analogues, which may possess chirality at the C2 or C3 positions of the piperazine ring if substituted, several strategies are employed to obtain single enantiomers. These methodologies can be broadly categorized into asymmetric synthesis, where the desired stereocenter is established during the reaction sequence, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched piperazines, often leveraging the existing pool of chiral starting materials or employing chiral catalysts and auxiliaries.

One established approach involves starting from readily available, enantiopure precursors such as α-amino acids. For instance, a synthetic route to chiral 2-substituted piperazines can be initiated from α-amino acids, achieving the target structure in a few steps. researchgate.net A key transformation in such a sequence can be an aza-Michael addition involving a chiral 1,2-diamine. researchgate.net Similarly, proteinogenic amino acids like (S)-serine have been successfully used to synthesize series of chiral nonracemic (piperazin-2-yl)methanols. nih.gov The synthesis of a (2S,6S)-disubstituted chiral piperazine has been accomplished in 11 steps starting from S-phenylalanine, demonstrating the utility of this strategy for creating complex chiral scaffolds. clockss.org

Catalytic asymmetric reactions are also powerful tools. The Corey-Bakshi-Shibata (CBS) reduction of a phenacyl bromide precursor can provide optically enriched intermediates that are then elaborated to form the chiral piperazine ring. researchgate.net Another strategy involves the asymmetric lithiation-substitution of N-Boc protected piperazines using reagents like s-BuLi in combination with a chiral ligand such as (–)-sparteine or a (+)-sparteine surrogate. mdpi.com This method allows for the direct C-H functionalization of the piperazine ring to install substituents with good levels of diastereocontrol, where the enantioselectivity is influenced by the distal substituent and the electrophile used. mdpi.com

Asymmetric StrategyChiral Source/CatalystKey TransformationReference
Chiral Pool Synthesisα-Amino Acids (e.g., (S)-serine)Aza-Michael Addition researchgate.netnih.gov
Catalytic Asymmetric ReactionCBS CatalystKetone Reduction researchgate.net
Chiral Ligand-Mediateds-BuLi / (–)-sparteineAsymmetric Lithiation-Substitution mdpi.com
Chiral Pool SynthesisS-PhenylalanineMulti-step synthesis with reductive amination clockss.org

Diastereoselective Control in Ring-Forming Reactions

When constructing the piperazine ring, controlling the relative stereochemistry of multiple substituents is crucial. Diastereoselective reactions aim to form one diastereomer preferentially over others.

A notable method for achieving high diastereoselectivity is the iridium-catalyzed [3+3] cycloaddition of imines. nih.gov This atom-economical process allows for the selective formation of a single diastereoisomer of C-substituted piperazines under mild conditions. nih.gov The reaction proceeds with excellent regio- and diastereoselective control, offering a straightforward route to complex piperazine architectures. nih.gov

Another approach involves the direct, diastereoselective α-C–H lithiation of N-Boc protected piperazines followed by trapping with an electrophile. mdpi.com This method provides access to α-functionalized piperazines with generally good levels of diastereocontrol. mdpi.com Furthermore, manganese-mediated reductive cyclization has been described as a simple and effective method for the diastereoselective synthesis of trans aryl-substituted piperazines using manganese(0) and a Brønsted acid. figshare.com

MethodCatalyst/ReagentKey FeatureDiastereoselectivityReference
[3+3] CycloadditionIridium CatalystHead-to-head coupling of iminesExcellent, single diastereomer formed nih.gov
Direct C–H LithiationN-Boc piperazine, s-BuLiAsymmetric lithiation/additionGood diastereocontrol mdpi.com
Reductive CyclizationManganese(0)Reductive couplingForms trans isomers figshare.com

Derivatization Strategies at Piperazine Nitrogens and Phenyl Moieties

Derivatization of the core this compound structure is essential for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be targeted at the two nitrogen atoms of the piperazine ring or at the benzyloxy phenyl moiety to modulate physicochemical properties, target affinity, and selectivity.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents via N-alkylation and N-acylation reactions.

N-Alkylation is commonly achieved through several methods. The most direct is nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide (e.g., chloride or bromide) or sulfonate. mdpi.com This method has been widely used in the synthesis of numerous piperazine-containing drugs. mdpi.com Another important technique is reductive amination, which involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. nih.gov A third method is the reduction of N-acyl piperazines (carboxamides) to the corresponding alkylamines. mdpi.com Achieving selective mono-alkylation can be a challenge, but procedures using specific salt forms of piperazine have been developed to yield N-monoalkylated products with high efficiency. google.com

N-Acylation introduces an amide bond, which can act as a hydrogen bond acceptor and alter the electronic properties and conformational flexibility of the molecule. This transformation is typically performed by reacting the piperazine with an acyl chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling agent. nih.govmanchester.ac.uk These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening. unimi.it Enzymatic methods, such as using Lipase (B570770) A from Candida antarctica (CAL-A), can achieve highly enantioselective N-acylation, which is particularly valuable when working with chiral piperazine substrates. researchgate.net

Reaction TypeReagentsKey FeaturesReference
N-AlkylationAlkyl halides/sulfonatesDirect nucleophilic substitution mdpi.com
N-AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Reductive Amination nih.gov
N-AcylationAcyl Chlorides, AnhydridesForms stable amide bond nih.gov
Enantioselective N-AcylationAcyl Donor, Lipase (e.g., CAL-A)Kinetic resolution of chiral piperazines researchgate.net

Modification of the Benzyloxy Phenyl Ring

The benzyloxy phenyl group offers another site for structural modification to fine-tune the molecule's properties. Modifications can range from simple substitutions on the aromatic rings to more complex replacements of the entire moiety.

Substitutions on either the phenyl ring attached to the piperazine or the benzyl protecting group can be introduced to probe interactions with biological targets. These substitutions can include electron-donating or electron-withdrawing groups, halogens, or alkyl groups to modulate lipophilicity and electronic character. For example, the introduction of a benzyloxy pharmacophore into different molecular scaffolds has been explored to enhance biological activity. nih.gov

A more advanced strategy involves the replacement of the phenyl ring with bioisosteres to improve properties such as aqueous solubility, metabolic stability, or membrane permeability. pharmablock.com Saturated aliphatic rings like cyclohexane or heterocyclic rings have been successfully used as bioisosteres for phenyl rings in drug candidates, leading to significantly improved pharmacokinetic profiles. pharmablock.com Such modifications are a key strategy to circumvent issues associated with aromatic rings in drug design. pharmablock.com

Synthetic Challenges and Future Directions in Chemical Synthesis

While the synthesis of N-substituted piperazines is well-established, significant challenges remain, and new research directions are continuously emerging to address these limitations.

A primary challenge in piperazine synthesis is the selective functionalization of the carbon atoms of the ring. researchgate.net Approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen atoms, highlighting the lack of structural diversity at the carbon backbone. researchgate.net Traditional methods to introduce carbon substituents are often lengthy and limited by the availability of starting materials. mdpi.com The development of direct C-H functionalization methods is therefore a major area of research. researchgate.net

Another challenge relates to the sustainability and efficiency of existing synthetic protocols. Many classical N-arylation reactions, for instance, rely on transition metal catalysts like palladium or copper. googleapis.com These methods can suffer from high costs, oxygen sensitivity of the catalysts, and the need for challenging purification procedures to remove toxic metal contaminants from the final product, which is particularly critical for pharmaceuticals. googleapis.com

Future directions in piperazine synthesis are aimed at overcoming these challenges.

C-H Functionalization: Significant advances are being made in the direct C-H functionalization of the piperazine ring. mdpi.com Photoredox catalysis, using either metal complexes or organic dyes, has emerged as a powerful tool for C-H arylation, vinylation, and alkylation under mild conditions. mdpi.comresearchgate.net These methods provide new avenues for creating previously inaccessible substitution patterns.

Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly and cost-effective synthetic routes. This includes catalyst-free methods, such as SNAr reactions that can proceed without a transition metal on unactivated aryl halides by using a strong base. googleapis.comgoogle.com

Expanded Chemical Space: The development of novel ring-construction methodologies, such as iridium-catalyzed cycloadditions, continues to expand the accessible chemical space for piperazine derivatives. nih.gov These new strategies enable the synthesis of complex, multi-substituted piperazines, providing novel scaffolds for medicinal chemistry research and the development of next-generation therapeutics. rsc.org

Structural Elucidation and Conformational Analysis of 1 2 Benzyloxy Phenyl Methyl Piperazine

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to unequivocally confirm the chemical structure of 1-{[2-(benzyloxy)phenyl]methyl}piperazine, providing insights into its molecular framework and the arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the benzyloxy, phenyl, and piperazine (B1678402) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenyl rings, the benzylic methylene (B1212753) protons, the methylene protons of the piperazine ring, and the N-H proton of the piperazine. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern on the phenyl ring. The benzylic protons (O-CH₂-Ph and Ph-CH₂-N) would appear as singlets in the range of δ 5.0-5.2 ppm and δ 3.5-3.7 ppm, respectively. The piperazine ring protons typically exhibit complex multiplets due to their conformational dynamics.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (δ 110-160 ppm). The benzylic carbons and the piperazine ring carbons would appear in the upfield region. The chemical shifts of the piperazine carbons are particularly sensitive to the nature of the substituents on the nitrogen atoms. For instance, in related N-substituted piperazine derivatives, the carbon atoms of the piperazine ring typically resonate at approximately 46-55 ppm. researchgate.netlew.ro

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzylic CH₂ (O-CH₂)~5.1~70.0
Benzylic CH₂ (N-CH₂)~3.6~58.0
Piperazine CH₂ (adjacent to N-benzyl)~2.5-2.7~54.0
Piperazine CH₂ (adjacent to NH)~2.8-3.0~46.0
Aromatic CH (Phenyl)~6.9-7.5~110-130
Aromatic CH (Benzyl)~7.3-7.4~127-129
Quaternary Aromatic C (C-O)-~157.0
Quaternary Aromatic C (C-CH₂)-~130.0
Quaternary Aromatic C (Benzyl)-~137.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure. The compound has a molecular weight of 282.39 g/mol . researchgate.net In a typical mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 282 or 283.

The fragmentation pattern would likely involve the cleavage of the benzylic bonds. Common fragments would include the benzyl cation (m/z 91) and the tropylium (B1234903) ion (m/z 91), which are characteristic of compounds containing a benzyl group. europa.eu Another significant fragmentation pathway would involve the piperazine ring, leading to characteristic ions that help to identify this heterocyclic moiety. europa.euauburn.edu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment
283[M+H]⁺
191[M - C₇H₇]⁺
175[M - C₇H₇O]⁺
91[C₇H₇]⁺ (benzyl/tropylium ion)
85[C₅H₉N₂]⁺ (piperazine fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Key expected vibrational frequencies include a broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperazine ring. Aromatic C-H stretching vibrations would appear around 3030-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups of the piperazine and benzyl moieties would be observed in the 2800-3000 cm⁻¹ range. researchgate.net A strong absorption band around 1240 cm⁻¹ would be indicative of the aryl-alkyl ether C-O stretching vibration. nih.gov The C-N stretching vibrations of the piperazine ring are expected to appear in the 1100-1300 cm⁻¹ region.

Interactive Data Table: Predicted Infrared Spectroscopy Bands

Wavenumber (cm⁻¹) Vibrational Mode
3300-3500N-H Stretch (amine)
3030-3100Aromatic C-H Stretch
2800-3000Aliphatic C-H Stretch
~1600, ~1495Aromatic C=C Bending
~1240Aryl-Alkyl Ether C-O Stretch
1100-1300C-N Stretch

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystal structure for this compound has been reported in the searched literature, analysis of related piperazine derivatives provides valuable insights into its likely solid-state conformation. researchgate.netresearchgate.netnih.gov X-ray crystallography of similar N-benzylpiperazine compounds has consistently shown that the piperazine ring adopts a chair conformation. researchgate.netresearchgate.net This technique would provide precise data on bond lengths, bond angles, and torsional angles, definitively establishing the three-dimensional arrangement of the molecule in the crystalline state. A hypothetical crystal structure would likely feature intermolecular hydrogen bonding involving the N-H group of the piperazine ring.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily centered around the piperazine ring and the rotational freedom of the benzyloxy and benzyl groups.

Ring Conformation of the Piperazine Moiety

The piperazine ring, analogous to cyclohexane, can exist in several conformations, including chair, boat, and twist-boat forms. Overwhelmingly, studies on a wide array of piperazine derivatives have demonstrated that the chair conformation is the most stable and predominant form in both solution and the solid state. researchgate.netresearchgate.netnih.gov This preference is attributed to the minimization of torsional and steric strain. For this compound, it is therefore highly probable that the piperazine ring exists in a chair conformation.

In this chair conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The bulky [2-(benzyloxy)phenyl]methyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which would be a significant source of steric strain. The hydrogen atom on the other nitrogen would consequently also favor an equatorial position. Dynamic NMR studies on related N-substituted piperazines have shown that ring inversion can occur, but the equatorial-equatorial conformation is generally the most populated. nih.gov

Rotational Barriers and Preferred Conformations of Side Chains

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The piperazine ring itself typically adopts a stable chair conformation to minimize steric strain. However, the orientation of the bulky benzyl and benzyloxyphenyl substituents introduces significant conformational complexity.

For similar N-benzylpiperazine derivatives, the rotation of the benzyl group is generally associated with a moderate energy barrier. The preferred conformation often involves a staggering of the phenyl ring relative to the piperazine ring to alleviate steric hindrance.

The benzyloxy group introduces additional rotational freedom around the C-O-C ether linkage. The orientation of the terminal phenyl ring relative to the rest of the molecule will be influenced by a balance of steric repulsion and potential weak intramolecular interactions.

A hypothetical analysis of the key rotational barriers is presented in the table below, based on typical values for related fragments found in the literature. These values are illustrative and would require experimental or specific computational verification for this compound.

Interactive Data Table: Estimated Rotational Barriers

Rotatable BondDescriptionEstimated Rotational Barrier (kcal/mol)Preferred Conformation (Dihedral Angle)
Phenyl-CH2Rotation of the benzyl group5 - 10Staggered
CH2-PiperazineRotation of the benzyl moiety relative to piperazine4 - 8Equatorial attachment to piperazine chair
O-CH2 (Benzyloxy)Rotation around the ether linkage3 - 7Dependent on phenyl ring orientation
Phenyl-ORotation of the benzyloxy phenyl group4 - 9Co-planar or slightly twisted with the attached ring

Note: These values are estimations based on analogous compounds and theoretical principles and are not derived from direct experimental measurement on this compound.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state packing of this compound is expected to be governed by a combination of weak intermolecular forces. The presence of a secondary amine in the piperazine ring allows for the formation of hydrogen bonds.

Pi-Pi Stacking: The molecule contains two phenyl rings, which can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a common feature in the crystal structures of aromatic compounds. The geometry of these interactions can be parallel-displaced or T-shaped, depending on the steric and electronic environment. It is conceivable that the phenyl rings of the benzyl and benzyloxy groups engage in π-π stacking with those of neighboring molecules, contributing to the cohesion of the crystal lattice.

A summary of potential intermolecular interactions is provided in the table below.

Interactive Data Table: Potential Intermolecular Interactions

Interaction TypeDonor/Acceptor or Participating GroupsPotential Role in Crystal Packing
Hydrogen BondingN-H (donor), Piperazine N (acceptor), Ether O (acceptor)Formation of chains or networks, directional control of packing
Pi-Pi StackingPhenyl rings of benzyl and benzyloxy groupsStabilization of the crystal lattice through aromatic interactions
C-H···π InteractionsC-H bonds and phenyl ringsFurther stabilization and fine-tuning of the molecular arrangement
Van der Waals ForcesEntire moleculeNon-specific attractive forces contributing to overall cohesion

Note: The existence and geometry of these interactions are hypothetical and await confirmation by single-crystal X-ray diffraction studies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. jksus.orgscilit.com DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For a molecule like 1-{[2-(Benzyloxy)phenyl]methyl}piperazine, DFT calculations would typically employ functionals such as B3LYP or WB97XD with a basis set like 6-311++G(d,p) to ensure high-quality results. ebyu.edu.trjksus.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This calculation finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry is fundamental for all subsequent calculations.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, revealing details about intramolecular charge transfer and the nature of chemical bonds. scilit.comresearchgate.net

Table 1: Predicted Geometrical Parameters from DFT Calculations This table illustrates the type of data obtained from a geometry optimization of this compound, with values based on standard bond lengths and angles for the constituent chemical fragments.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-C (phenyl)~1.39 Å
C-O (ether)~1.37 Å
C-N (piperazine)~1.46 Å
C-H (aromatic)~1.08 Å
C-H (aliphatic)~1.10 Å
**Bond Angles (°) **
C-O-C (ether)~118°
C-N-C (piperazine)~110°
C-C-C (phenyl)~120°

Note: These are representative values. Actual optimized values would be specific to the lowest energy conformer.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. The predicted spectra can be compared with experimental data to validate the computational model. For this compound, key vibrational modes would include C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and various modes associated with the piperazine (B1678402) ring. jksus.org

Table 2: Predicted Principal Vibrational Frequencies This table shows examples of vibrational modes and their expected frequency ranges for the functional groups present in the molecule.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Phenyl Rings3100 - 3000
C-H Stretch (Aliphatic)Methylene (B1212753)/Piperazine3000 - 2850
C=C StretchPhenyl Rings1600 - 1450
C-O-C StretchBenzyl (B1604629) Ether1260 - 1000
C-N StretchPiperazine Ring1250 - 1020

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single, static molecule, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and its interactions with other molecules over time.

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is used to identify the different spatial arrangements (conformers) the molecule can adopt and their relative energies. nih.gov Methods like random search algorithms using molecular mechanics force fields (e.g., MMFF94) can be employed to explore the conformational space. njit.edu The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, highlighting the low-energy, stable conformers. njit.edu

Molecular docking is a computational technique used to predict how a molecule (ligand), such as 1-{[2-(Benzyloxy)phenyl]methyl]piperazine, binds to the active site of a biological target, typically a protein or enzyme. ebyu.edu.tr Benzylpiperazine and related structures are known to interact with various receptors, including sigma-1 receptors and monoamine oxidase (MAO). europa.eunih.gov A docking study would involve placing various conformers of the molecule into the receptor's binding pocket and scoring the interactions to predict the most favorable binding mode and estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 3: Illustrative Molecular Docking Results This table exemplifies the output of a molecular docking simulation against a hypothetical receptor, showing predicted binding energy and key interacting amino acid residues.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Sigma-1 Receptor-9.5Tyr103, Glu172Pi-Pi Stacking, Hydrogen Bond
Trp164, Leu105Hydrophobic
MAO-B-8.8Tyr435, Gln206Hydrogen Bond
Ile199, Leu171Hydrophobic

Note: This data is illustrative and based on typical interactions for this class of compounds.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. An MD simulation of this compound, either alone in a solvent or bound to a target protein, can reveal important information about its behavior. These simulations can assess the stability of different conformers, explore the pathways of conformational changes, and verify the stability of a predicted ligand-receptor binding pose from a docking study. nih.gov By tracking the ligand's position and interactions within the binding site over nanoseconds, MD can confirm whether the initial docking pose is stable or if the ligand is likely to dissociate.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational tools in modern drug discovery, enabling the prediction of biological activity and the identification of crucial molecular features for therapeutic efficacy. dovepress.com These methods are particularly relevant for optimizing lead compounds, such as derivatives of the piperazine scaffold, which is recognized as a privileged structure in medicinal chemistry. nih.gov

The development of predictive QSAR models is a key step in identifying promising drug candidates from a large library of compounds. arxiv.org For a class of compounds like arylpiperazine derivatives, a QSAR study would typically involve synthesizing a series of analogues and evaluating their biological activity against a specific target. nih.govnih.gov This experimental data is then correlated with calculated molecular descriptors to generate a mathematical model.

A typical workflow for developing a QSAR model for derivatives related to this compound would involve:

Data Set Preparation: A series of molecules with structural variations (e.g., different substituents on the phenyl or benzyloxy rings) would be synthesized and their biological activities (e.g., IC₅₀ values) determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques.

For instance, a hypothetical QSAR model for a series of piperazine derivatives might take the form of the following equation:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Table 1: Representative Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples Description
Electronic Hammett constant (σ), Dipole Moment Describes the electronic properties of substituents and the molecule.
Hydrophobic Partition coefficient (logP) Measures the lipophilicity of the molecule, affecting membrane permeability.
Steric Taft's steric parameter (Es), Molar Refractivity (MR) Quantifies the size and shape of the molecule or its substituents.

| Topological | Wiener index, Kier & Hall connectivity indices | Numerical descriptors of molecular topology. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model for this compound and its analogues would highlight the key features responsible for its binding affinity.

Based on the structure of the title compound and analyses of related molecules, a potential pharmacophore model could include the following features: nih.govpharmacophorejournal.com

Aromatic Rings (AR): The two phenyl rings (one from the benzyl group and one from the benzyloxy moiety) can engage in π-π stacking or hydrophobic interactions with the target protein. The benzyloxy pharmacophore, in particular, is noted for its role in the activity of various enzyme inhibitors. nih.gov

Hydrogen Bond Acceptor (HBA): The ether oxygen of the benzyloxy group and the tertiary nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors.

Positive Ionizable/Cationic Center (PI): The piperazine nitrogen can be protonated at physiological pH, allowing it to form ionic interactions or strong hydrogen bonds with acidic residues in the active site of a receptor.

Table 2: Potential Pharmacophore Features of this compound

Feature Structural Moiety Potential Interaction Type
Aromatic Ring 1 Phenyl ring of the benzyl group π-π stacking, hydrophobic
Aromatic Ring 2 Phenyl ring of the benzyloxy group π-π stacking, hydrophobic
Hydrogen Bond Acceptor Ether oxygen Hydrogen bonding
Hydrogen Bond Acceptor Piperazine nitrogens Hydrogen bonding

These pharmacophore models serve as 3D queries for virtual screening to identify new molecules with similar interaction patterns from large chemical databases, or to guide the design of new derivatives with improved activity. dovepress.com

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this surface, one can gain detailed insights into the nature and relative importance of various non-covalent contacts that stabilize the crystal structure. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides a strong indication of the expected interactions. nih.govnih.gov

The analysis involves generating a Hirshfeld surface, where the electron distribution of the molecule is partitioned. The normalized contact distance (dnorm) is then mapped onto this surface, revealing regions of intermolecular contact. Red spots on the dnorm map indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts. mdpi.com

For a molecule like this compound, the primary intermolecular interactions expected to govern its crystal packing would include:

H···H Contacts: These are typically the most abundant interactions in organic crystals, arising from van der Waals forces between hydrogen atoms on the periphery of the molecule. In similar structures, they can account for over 40-50% of the total surface contacts. nih.govresearchgate.net

C-H···O Interactions: Weak hydrogen bonds can form between hydrogen atoms on the phenyl rings or the piperazine methylene groups and the ether oxygen of the benzyloxy group. These are often visible as distinct red areas on the dnorm surface and appear as "wings" on the 2D fingerprint plot. nih.gov

C-H···π Interactions: The electron-rich π-systems of the benzyl and phenyl rings can act as acceptors for hydrogen bonds from C-H donors of neighboring molecules, contributing significantly to the stability of the crystal packing. nih.gov

N···H Contacts: Weak interactions involving the piperazine nitrogen atoms and hydrogen atoms from adjacent molecules may also be present, further stabilizing the supramolecular assembly. researchgate.net

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). Each type of interaction (e.g., H···H, C···H/H···C, O···H/H···O) produces a characteristic pattern on this plot, allowing for their quantitative decomposition. mdpi.com

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Description Expected Contribution (%)
H···H Interactions between hydrogen atoms 40 - 55%
C···H/H···C Interactions involving carbon and hydrogen atoms (includes C-H···π) 25 - 40%
O···H/H···O Interactions involving the ether oxygen and hydrogen atoms (C-H···O) 10 - 20%

| N···H/H···N | Interactions involving the piperazine nitrogens and hydrogen atoms | < 10% |

Pharmacological Research and Mechanistic Investigations Pre Clinical Focus

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in determining the interaction of a compound with specific biological targets. For 1-{[2-(Benzyloxy)phenyl]methyl}piperazine and its derivatives, these studies have explored their affinity and functional activity at various receptors and enzymes.

Serotonin (B10506) Receptor Ligand Research (e.g., 5HT2C, 5HT2B)

The phenylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) receptors. Research into structurally similar compounds suggests potential interactions with the 5-HT2C and 5-HT2B receptors.

Studies on ortho- and meta-substituted phenylpiperazines have provided insights into their activity at the 5-HT2C receptor. For instance, 1-(2-methoxyphenyl)piperazine (B120316) (oMPP), which is structurally related to the target compound, is predicted to act as an antagonist at the 5-HT2C receptor. nih.gov In contrast, the meta-substituted analogue, 1-(3-methoxyphenyl)piperazine (B98948) (mMPP), is predicted to be an agonist. nih.gov This suggests that the substitution pattern on the phenyl ring is a critical determinant of the functional activity at this receptor. The activity of this compound itself at the 5-HT2C receptor has not been specifically reported.

The 5-HT2B receptor is another important target for phenylpiperazine derivatives. Antagonism at this receptor is being investigated for various conditions. nih.gov For example, tegaserod (B130379) has been shown to possess 5-HT2B receptor antagonist activity. nih.gov While direct binding data for this compound at the 5-HT2B receptor is not available, the shared phenylpiperazine core suggests it as a potential area for future investigation.

Table 1: Activity of Structurally Related Phenylpiperazines at the 5-HT2C Receptor

Compound Predicted Activity at 5-HT2C Receptor
1-(2-methoxyphenyl)piperazine (oMPP) Antagonist nih.gov

Dopamine (B1211576) Receptor Ligand Research (e.g., D2 DAR)

The N-phenylpiperazine scaffold is also a key feature in many ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. nih.gov Research on a series of N-phenylpiperazine analogues has demonstrated their potential to bind to these receptors with varying affinities and selectivities. For some analogues, binding at the D3 receptor can be significantly higher than at the D2 receptor. nih.gov

Furthermore, studies on benzyloxy piperidine (B6355638) derivatives have identified them as antagonists of the D4 dopamine receptor. nih.gov Although the core scaffold differs slightly, the presence of the benzyloxy group in these active compounds highlights its potential role in dopamine receptor interactions. Specific binding data, such as the Ki value for this compound at the D2 dopamine receptor, has not been documented in the reviewed literature.

Monoamine Oxidase Inhibition Studies (e.g., MAO-B)

Monoamine oxidase-B (MAO-B) is a significant target in the treatment of neurodegenerative diseases. The benzyloxy moiety has been identified as a critical feature for selective MAO-B inhibition in certain chemical series. For example, PF 9601N, which contains a benzyloxy-indolyl group, is a potent and selective MAO-B inhibitor with an ID50 value of 381 nmol/kg in mice. nih.gov

Additionally, a series of N-methyl-piperazine chalcones have been synthesized and evaluated as dual inhibitors of MAO-B and acetylcholinesterase (AChE). mdpi.com One of the most potent compounds in this series demonstrated a selective inhibition of MAO-B with an IC50 value of 0.71 μM. mdpi.com Although these compounds are not direct analogues, their structures, containing both piperazine (B1678402) and substituted phenyl rings, suggest that the scaffold of this compound could potentially exhibit MAO-B inhibitory activity. However, no specific IC50 value for the title compound has been reported.

Table 2: MAO-B Inhibitory Activity of Related Compounds

Compound Target IC50/ID50
PF 9601N MAO-B 381 nmol/kg (ID50) nih.gov

Neurokinin 1 (NK1) Receptor Radioligand Development

The neurokinin 1 (NK1) receptor is a target for the development of antiemetic and antidepressant medications. Research in this area has included the synthesis of radioligands for use in positron emission tomography (PET) imaging. A compound structurally similar to this compound, specifically 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine, has been used as a precursor in the synthesis of a potential NK1 receptor radioligand. nih.gov This suggests that the benzyloxy-phenyl-piperazine scaffold may be a suitable template for the development of new NK1 receptor imaging agents. However, the direct use of this compound in such syntheses has not been reported.

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase, AChE, NS5B polymerase)

The inhibitory potential of compounds containing piperazine and benzyloxy moieties has been explored against several enzymes.

α-amylase and α-glucosidase: These enzymes are targets for the management of type 2 diabetes. While there is extensive research on plant-derived inhibitors researchgate.netnih.gov, specific data for this compound is not available.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov Studies on N-methyl-piperazine chalcones have shown that some of these compounds can inhibit both MAO-B and AChE, with one derivative displaying an AChE IC50 of 8.10 μM. mdpi.com This dual-target profile is of interest in the context of neurodegenerative diseases.

NS5B polymerase: This enzyme is essential for the replication of the hepatitis C virus (HCV). A series of 1,5-benzodiazepine derivatives containing a 4-benzyloxy-2-fluorophenyl group have been identified as potent inhibitors of HCV NS5B polymerase, with EC50 values in the nanomolar range in replicon assays. nih.gov This highlights the potential of the benzyloxy-phenyl motif in the design of antiviral agents.

No specific IC50 or EC50 values for this compound against these enzymes have been found in the literature.

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds

Compound Class Target Enzyme Reported Activity
N-methyl-piperazine chalcones AChE IC50 = 8.10 μM mdpi.com

Cellular Assays for Mechanistic Understanding (Non-human focus)

Cellular assays are crucial for understanding the downstream effects of a compound's interaction with its target. For compounds structurally related to this compound, some cellular studies have been conducted.

For example, in the investigation of N-methyl-piperazine chalcones as MAO-B/AChE inhibitors, a cell-based assay using Vero normal cells was performed to assess cytotoxicity. mdpi.com In the context of serotonin receptor research, agonist binding to the 5-HT2C receptor is known to initiate a signaling cascade involving the activation of phospholipase C and subsequent release of intracellular calcium. nih.gov Cellular assays measuring these downstream events are standard in the characterization of 5-HT2C receptor ligands.

Furthermore, in the development of NK1 receptor antagonists, cellular assays are employed to determine the functional consequences of receptor binding, such as the inhibition of substance P-induced cellular responses. nih.gov While these types of assays are common for the respective target classes, specific data from non-human cellular assays designed to elucidate the mechanism of action of this compound are not available in the reviewed scientific literature.

Neurotransmitter Release and Reuptake Modulation in Animal Models

Studies in animal models have shown that piperazine derivatives can significantly influence central neurotransmission. Compounds structurally related to this compound, such as 1-benzylpiperazine (B3395278) (BZP), are known central nervous system (CNS) stimulants. europa.eu BZP has been shown to potentiate central dopamine, serotonin, and noradrenaline neurotransmission. researchgate.net Specifically, it stimulates the release and inhibits the reuptake of these key monoamine neurotransmitters. europa.eu

Other related phenylpiperazine compounds, like 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP), also demonstrate potent effects on the serotonergic system. nih.gov Research indicates these molecules act as agonists at 5-HT1B and 5-HT1C receptors, leading to a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect that can be blocked by 5-HT antagonists. nih.gov TFMPP, in particular, acts as a serotonin-releasing agent. usdoj.gov These findings suggest that piperazine compounds can produce their effects by modulating the activity of critical neurotransmitter systems, a characteristic that is likely shared by this compound due to its structural similarity.

Cellular Permeation Studies (e.g., Blood-Brain Barrier Models)

The ability of a compound to be effective for neurological conditions hinges on its capacity to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.govspringernature.com

To evaluate the potential of new therapeutic agents to penetrate the CNS, various in vitro models have been developed. These models are crucial for early-stage drug screening and help predict in vivo responses. researchgate.net Common models include:

Transwell Assays: These systems utilize a semipermeable membrane to separate a luminal (blood side) and an abluminal (brain side) compartment, with a monolayer of brain microvascular endothelial cells grown on the membrane. nih.govnih.gov

Microfluidic "BBB-on-a-chip" Models: These advanced models mimic the physiological environment of the BBB more closely by incorporating fluid flow to generate shear stress and allowing for the co-culture of various cell types of the neurovascular unit, such as endothelial cells, astrocytes, and pericytes. nih.govresearchgate.net

While specific permeation data for this compound is not available, studies on other piperazine-linked derivatives have demonstrated good membrane permeability in cellular imaging studies. nih.gov Furthermore, the development of constructs linking therapeutic compounds to peptides like Angiopep-2 is being explored as a strategy to overcome the BBB for drugs that cannot cross it on their own. nih.gov

Pre-clinical In Vivo Pharmacological Evaluation (Non-human Models)

The piperazine class of compounds includes several molecules with known CNS stimulant properties. 1-Benzylpiperazine (BZP) is a notable example, exhibiting stimulant effects approximately 10% as potent as d-amphetamine. europa.eu Its stimulant properties are linked to its ability to increase extracellular levels of both dopamine and serotonin. researchgate.net The psychoactive effects of piperazine derivatives like BZP and TFMPP are often compared to those of MDMA. nih.gov In animal studies, these compounds have been shown to possess rewarding stimulant properties. researchgate.net Given the shared benzylpiperazine core, it is plausible that this compound could exhibit similar stimulant characteristics.

The potential antidepressant and anxiolytic effects of piperazine derivatives have been a significant area of research. These activities are commonly assessed in rodent models using standardized behavioral tests. herbmedpharmacol.com

Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most frequently used screening tools for antidepressant activity. herbmedpharmacol.combiomedpharmajournal.org A reduction in the duration of immobility in these tests is considered an indicator of antidepressant efficacy. herbmedpharmacol.combiomedpharmajournal.org Studies on the derivative 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile showed significant antidepressant-like effects in both the FST and TST in mice. nih.gov

Elevated Plus-Maze (EPM) and Light-Dark Box Test: These tests are used to measure anxiety. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze or the light compartment of the box. nih.govnih.gov

Research into the mechanisms of these effects often points to the serotonergic system. Several piperazine analogues have demonstrated anxiolytic effects through their interaction with 5-HT1A receptors. silae.it For instance, studies on novel arylpiperazine derivatives confirmed their anxiolytic action and suggested direct participation of 5-HT1A receptors. nih.gov Other research on the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) revealed an anxiolytic-like effect mediated through benzodiazepine (B76468) and nicotinic pathways, as the effects were antagonized by flumazenil (B1672878) and mecamylamine, but not by a 5-HT1A antagonist. nih.govresearchgate.net

Table 1: Antidepressant and Anxiolytic Activity of Piperazine Derivatives in Animal Models
Compound Class/DerivativeAnimal ModelBehavioral TestObserved EffectSuspected MechanismReference
Phenylpiperazine Pyrrolidin-2-onesMiceForced Swim TestStrong antidepressant-like activityAffinity for α1, α2-adrenoceptors and 5-HT1A/5-HT2 receptors nih.gov
Arylpiperazine DerivativesNot SpecifiedElevated Plus-MazeConfirmed anxiolytic effectsDirect 5-HT1A receptor participation nih.gov
2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileMice, RatsFST, TST, Olfactory BulbectomyAntidepressant-like effectsSerotonergic mechanism nih.gov
2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-olMiceElevated Plus-Maze, Light-Dark BoxAnxiolytic-like activityBenzodiazepine and nicotinic pathways nih.gov

A growing body of research has identified significant antimicrobial and antituberculosis properties in various piperazine derivatives. These compounds have shown activity against a broad spectrum of pathogens, including drug-resistant strains.

Nitrofuranyl methylpiperazines have been identified as potent anti-tuberculosis agents, with several compounds demonstrating high potency against Mycobacterium tuberculosis (MTB) H37Rv, as well as non-replicating and multidrug-resistant (MDR) strains. nih.gov Similarly, a series of 2-(substituted phenyl/benzyl-amino)-dihydropyrimidin-1-ium chlorides, which can be conceptually related, also showed promise as antitubercular agents against MDR-TB. nih.gov

The antimicrobial activity extends to other bacteria and fungi. Newly synthesized Mannich bases containing a piperazine moiety showed significant activity against Gram-positive bacteria, particularly Staphylococcus species, and high fungistatic activity against Candida species. nih.gov Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) found it was effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with its mechanism suggested to involve the inhibition of DNA gyrase. nih.gov

Table 2: In Vitro Antimicrobial and Antituberculosis Activity of Selected Piperazine Derivatives
Compound Class/DerivativeTarget OrganismActivity (MIC)Reference
Nitrofuranyl MethylpiperazinesMycobacterium tuberculosis H37Rv0.0072–0.17 µM nih.gov
Nitrofuranyl MethylpiperazinesRifampicin-Resistant MTB0.02–0.08 µM nih.gov
Piperazine Mannich Bases (PG7)Candida parapsilosis0.49 µg/mL nih.gov
Piperazine Mannich Bases (PG7)Staphylococcus aureus3.91 µg/mL nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis, S. aureus, MRSA1.25 µg/mL nih.gov
1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e)Mycobacterium tuberculosis H37Ra&lt; 3.80 µM mdpi.com

Pharmacodynamic Research and Target Engagement

Pharmacodynamic studies aim to elucidate how a drug produces its effects by identifying its molecular targets. For piperazine derivatives, research has revealed interactions with a range of receptors.

Serotonin Receptors: As mentioned, many piperazine derivatives show high affinity for various serotonin receptor subtypes. This includes agonist activity at 5-HT1A, 5-HT1B, and 5-HT1C receptors and affinity for 5-HT2 receptors. nih.govnih.gov The affinity of one phenylpiperazine derivative for the 5-HT1A receptor was found to be strong (Ki=24.5 nM). nih.gov

Sigma (σ) Receptors: More recent research has focused on sigma receptors, which are highly expressed in areas of the CNS involved in pain control. nih.gov A series of novel benzylpiperazinyl derivatives were designed as selective σ1 receptor antagonists. One compound showed very high affinity (Ki σ1 = 1.6 nM) and produced significant antinociceptive effects in mouse models of inflammatory and neuropathic pain. nih.gov

This diverse target engagement underscores the versatility of the piperazine scaffold and suggests that this compound could interact with multiple receptor systems to produce a complex pharmacological profile.

Structure Activity Relationship Sar Studies of Piperazine Derivatives

Impact of Substituents on the Piperazine (B1678402) Ring

The piperazine nucleus offers two primary sites for substitution: the nitrogen atoms (N-substitution) and the carbon atoms (C-substitution). Modifications at these positions have profound effects on the molecule's interaction with biological targets.

N-substitution is the most common strategy for modifying piperazine-containing compounds, with the vast majority of piperazine-based drugs featuring substituents at one or both nitrogen atoms. nih.govrsc.org The nature of these substituents dictates the molecule's properties, including its polarity, basicity, and steric profile, which in turn influence target affinity and selectivity. nih.gov

The basicity of the piperazine nitrogens is a crucial factor. The presence of nearby electron-withdrawing groups, such as a carbonyl group in an adjacent linker, can significantly lower the pKa of the piperazine nitrogen, reducing its likelihood of being protonated at physiological pH. semanticscholar.org This change in ionization state can dramatically alter a compound's solubility and its ability to form hydrogen bonds with a target receptor. semanticscholar.org For instance, studies on PROTACs with piperazine-containing linkers showed that the distance of an amide group from the piperazine ring directly modulates its basicity. semanticscholar.org

The type of substituent at the N-4 position often defines the pharmacological class of the arylpiperazine derivative. For example, in a series of coumarin-piperazine derivatives, introducing fluoro- or methoxy-substituents onto the N-phenyl ring or replacing the phenyl ring entirely with a different heterocyclic system led to a significant decrease in activity at certain receptors. nih.gov In another study, N-arylpiperazine derivatives were synthesized and evaluated for antimycobacterial activity, where the nature of the substitution on the aryl ring was found to be a key determinant of potency. mdpi.com

Table 1: Effect of N-Substituent on Piperazine Nitrogen Basicity This table illustrates how the distance of a carbonyl group, measured by the number of methylene (B1212753) units in the linker, affects the pKa of the piperazine nitrogen.

Compound Structure (Simplified)Number of Methylene UnitsExperimental pKa% Protonated Form at pH 7.5
Indomethacin-linker-CO-(CH₂)₁-piperazine1~5.5~0.01%
Indomethacin-linker-CO-(CH₂)₄-piperazine4~7.0~27%
Indomethacin-linker-CO-(CH₂)₆-piperazine6~7.4~44.8%
Data derived from studies on piperazine-containing PROTAC precursors. semanticscholar.org

While N-substitution is common, substitution on the carbon atoms of the piperazine ring is significantly less explored, representing an area of untapped chemical diversity. nih.govrsc.org The development of asymmetric synthesis methods is crucial for accessing stereochemically defined C-substituted piperazines, which would allow for a systematic investigation of how chirality impacts biological activity. nih.gov

Stereochemistry is known to be a critical factor for the activity of many drugs. In the context of piperazine derivatives, the spatial arrangement of substituents can lead to significant differences in potency and selectivity between enantiomers. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed substantially stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov The most potent compound from this series, an S-(+) enantiomer, was 105 times more potent than morphine. nih.gov Interestingly, some R-(-) enantiomers in the same series exhibited narcotic antagonist activity, a property not observed in their S-(+) counterparts, highlighting the profound influence of stereochemistry on pharmacological function. nih.gov

The challenge lies in the synthetic difficulty of creating these more complex, stereochemically diverse piperazines, which has limited their exploration in drug discovery programs. nih.gov

Role of the 2-(Benzyloxy)phenylmethyl Moiety and its Modifications

The 2-(benzyloxy)phenylmethyl group is a large, lipophilic moiety that plays a significant role in receptor binding, likely through hydrophobic and aromatic interactions.

The benzyloxy group, consisting of a benzyl (B1604629) group linked via an ether oxygen, is a key feature. Modifications to this part of the molecule can impact binding affinity and selectivity. In related benzylpiperazine derivatives, the substituent on the benzyl portion was found to be critical for activity. For instance, a derivative featuring a 4-methoxybenzylpiperazinyl moiety was identified as a potent and highly selective ligand for the sigma-1 (σ1) receptor. nih.gov This suggests that the electronic properties and positioning of substituents on the benzyl ring system are important for molecular recognition at the target site. Replacing the benzyloxy group with bioisosteres or other lipophilic groups would be a logical step in probing the SAR of this region.

Linker Length and Flexibility between Subunits

The methyl group in 1-{[2-(benzyloxy)phenyl]methyl}piperazine acts as a short, one-carbon linker connecting the piperazine ring to the benzyloxyphenyl moiety. The length and flexibility of this linker are critical for orienting the two subunits correctly within a receptor's binding pocket.

Studies on other classes of piperazine derivatives have demonstrated the importance of the linker. In a series of histamine (B1213489) H3 receptor (H3R) antagonists, extending the length of an alkyl linker resulted in a decrease in receptor affinity. nih.gov Conversely, in a different series of long-chain arylpiperazines targeting serotonin (B10506) receptors, modifications to the linker length (from five to six carbons) had minimal impact on the activity of some derivatives, while for others, a flexible linker was strongly preferred over a more constrained one. nih.gov

Table 2: Influence of Linker Length on Receptor Affinity This table shows the effect of increasing alkyl chain length on binding affinity for the human Histamine H3 Receptor (hH3R) for a series of tert-butyl analogues.

CompoundLinker MoietyhH3R Affinity (Ki, nM)
Analogue 2Propoxy16.0
Analogue 13Butoxy37.8
Analogue 18Pentoxy397
Data derived from a study on piperazine derivatives as H3R antagonists. nih.gov

Conformational Flexibility and its Relationship to Biological Activity

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions, is a cornerstone in the design of many pharmacologically active molecules. researchgate.netnih.gov Its structural properties, particularly its conformational flexibility, are critical determinants of biological activity. The piperazine moiety typically adopts a stable chair conformation. This specific three-dimensional arrangement is often essential for orienting substituent groups correctly so they can fit within the binding pockets of biological targets. mdpi.com The relative rigidity of the ring, combined with the specific geometry of its conformers, plays a significant role in its interaction with receptors and enzymes. researchgate.net

The following table illustrates how modifications to the piperazine ring in a series of antitubercular compounds impacted their inhibitory activity, underscoring the importance of its specific conformation.

Compound/ModificationTargetActivity MeasurementResultReference
Parent Compound (1) M. tuberculosis IMPDHMIC₉₀Active nih.gov
Compound 3 (Methyl group on piperazine ring)M. tuberculosis IMPDHMIC₉₀100 μM (Profound loss of activity) nih.gov
Compound 4 & 5 (Increased distance between sulfonamide and carboxamide)M. tuberculosis IMPDHMIC₉₀Inactive nih.gov

Identification of Key Pharmacophores and Functional Groups for Target Interaction

The biological activity of this compound and related derivatives arises from the specific combination and spatial orientation of their constituent functional groups, which together form the necessary pharmacophore for target recognition. Analysis of numerous piperazine-containing compounds has led to the identification of several key structural motifs crucial for their interactions. researchgate.net

Key Pharmacophoric Elements:

The Piperazine Moiety : This ring is a privileged structure in medicinal chemistry. nih.gov Its two nitrogen atoms are fundamental to its function. Under physiological conditions, they can act as hydrogen bond acceptors or become ionized, enabling ionic interactions with biological targets. researchgate.net The 1,4-disubstitution pattern is a common feature in many centrally active piperazine drugs, where the piperazine acts as a scaffold to correctly position other pharmacophoric groups. researchgate.netmdpi.com The piperazine ring itself is considered an essential feature for the activity of many compounds. nih.gov

The N-Benzyl Group : The benzyl substituent attached to one of the piperazine nitrogens is a frequently encountered feature in therapeutically active molecules. researchgate.net The phenyl ring of the benzyl group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target's binding site.

Structure-activity relationship (SAR) studies consistently reveal that substituents on the piperazine unit are important for inhibitory activity. nih.gov For example, in one series of anticancer compounds, 4-fluorobenzyl and piperazine moieties were identified as the crucial functional groups for activity. nih.gov Similarly, in a different class of anti-inflammatory agents, an ortho-substituted methoxy (B1213986) group on a phenylpiperazine ring was found to confer the best activity. researchgate.net These findings demonstrate that the specific nature and placement of functional groups on the piperazine scaffold are critical for modulating potency and selectivity.

The table below summarizes the key pharmacophores and their potential roles in target interaction.

Pharmacophore / Functional GroupPotential Role in Target InteractionReferences
Piperazine Ring Scaffold; Hydrogen bond acceptor (via N atoms); Ionic interactions (when protonated) researchgate.netmdpi.com
N-Aryl/N-Benzyl Groups Hydrophobic interactions; π-π stacking researchgate.net
Benzyloxy Moiety Hydrogen bond acceptor (via ether oxygen); Hydrophobic interactions (via phenyl ring) nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 1-{[2-(Benzyloxy)phenyl]methyl}piperazine from impurities, starting materials, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. rsc.org Given the presence of two aromatic rings (the phenyl and benzyl (B1604629) moieties), the compound possesses strong chromophores, making it readily detectable by UV-Visible spectroscopy.

A typical HPLC method would employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any related substances with different polarities.

UV and Diode Array Detection (DAD) : Detection at a specific wavelength (e.g., around 210-230 nm) where the aromatic rings absorb strongly allows for sensitive quantification. A Diode Array Detector (DAD) offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment by comparing the spectrum to that of a reference standard. researchgate.net

Mass Spectrometric (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. rsc.orgarxiv.org MS detection can confirm the identity of the compound by measuring its mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would have a specific m/z value. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, yielding a characteristic pattern that serves as a structural fingerprint, enhancing the confidence in its identification. arxiv.org

ParameterTypical Value/Condition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection DAD (210-400 nm) or MS (ESI+)
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis is feasible, particularly when coupled with a mass spectrometer (GC-MS). For other benzylpiperazine derivatives, GC-MS analysis without derivatization has been successfully performed. mdpi.comresearchgate.netikm.org.my

The typical GC-MS analysis involves injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the separated compounds. The mass spectrum of benzylpiperazines often shows a characteristic base ion at m/z 91, corresponding to the tropylium (B1234903) ion from the benzyl group. ikm.org.my

In some cases, especially for trace analysis in complex matrices, derivatization may be employed to improve the compound's volatility and chromatographic behavior. nih.govresearchgate.net

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D-NMR techniques are crucial for assembling the complete molecular structure and understanding its spatial arrangement. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule, allowing for the identification of adjacent protons. For instance, it would show correlations between the protons on the piperazine (B1678402) ring and the benzylic methylene (B1212753) protons. researchgate.netnih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for assigning the carbon signals in the ¹³C NMR spectrum. nih.govnih.gov

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is critical for piecing together the different fragments of the molecule, for example, by showing a correlation from the benzylic protons to the carbons of the benzyloxy and phenyl rings, and to the carbons of the piperazine ring. researchgate.netnih.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, which is invaluable for determining the molecule's conformation. For example, NOESY could reveal spatial proximity between the benzylic protons and certain protons on the benzyloxy-substituted phenyl ring, confirming their relative orientation. arxiv.org The conformational behavior of the piperazine ring itself, such as chair interconversions, can also be studied using dynamic NMR techniques. rsc.orgnih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS can provide an exact molecular formula. This is a powerful method for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass. researchgate.net

TechniqueInformation Provided
COSY ¹H-¹H spin-spin coupling networks
HSQC Direct ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range (2-3 bond) correlations
NOESY Through-space ¹H-¹H proximities (conformation)
HRMS Exact mass and elemental composition

Development of Derivatization Strategies for Enhanced Detection

Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, derivatization could be employed to enhance its detectability in certain analytical methods.

For GC-MS analysis, derivatization of the secondary amine in the piperazine ring can improve volatility and peak shape. Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. nih.govresearchgate.netresearchgate.net These reagents react with the N-H group to form a less polar and more volatile amide derivative.

For HPLC analysis, if higher sensitivity with UV detection is needed, a derivatizing agent that introduces a highly absorbing chromophore can be used. For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with secondary amines to form intensely colored derivatives that can be detected at very low concentrations. researchgate.netrsc.org This would be particularly useful if analyzing for trace amounts of the compound where the inherent UV absorbance is insufficient.

Method Validation and Quality Control in Research Settings

The validation of analytical methods is a critical process in chemical research, ensuring that the chosen methodology is suitable for its intended purpose. For a compound such as this compound, a robustly validated analytical method provides confidence in the accuracy, reliability, and consistency of experimental results. In a research environment, where this compound may be synthesized or analyzed for various properties, method validation and subsequent quality control are foundational to generating credible scientific data.

Method validation encompasses the systematic evaluation of a series of performance characteristics. These typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. hakon-art.comresearchgate.net Each of these parameters is essential for demonstrating that an analytical method is fit-for-purpose.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely attributable to the compound and not influenced by starting materials, by-products of a synthesis, or other related substances.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution of this compound. The relationship between concentration and the analytical response is then assessed, often by calculating a correlation coefficient. jocpr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (a certified reference material, if available) or by spiking a blank matrix with a known amount of this compound and measuring the recovery. hakon-art.com

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). hakon-art.comresearchgate.net

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.irqascf.com There are various approaches to determining LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irtbzmed.ac.ir

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a chromatographic method, for instance, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate. jocpr.com

Once a method has been validated, Quality Control (QC) procedures are implemented to ensure the continued reliability of the results. This involves the routine use of standard materials and control charts to monitor the performance of the analytical method over time. System suitability tests are performed before each batch of samples is analyzed to ensure the analytical system is performing correctly. researchgate.net

The following tables present hypothetical but representative data for the validation of a high-performance liquid chromatography (HPLC) method for the analysis of this compound in a research setting.

Interactive Data Tables

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,550
50759,900
1001,521,300
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data for 1-{[2-(Benzyloxy)phenyl]methyl]piperazine

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%) (Repeatability)
109.9299.21.8
5050.45100.91.5
10099.8799.91.2

Table 3: LOD, LOQ, and Robustness Data for 1-{[2-(Benzyloxy)phenyl]methyl]piperazine

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness (Flow Rate ± 0.1 mL/min) RSD (%) < 2.0
Robustness (Temperature ± 2°C) RSD (%) < 2.0

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1-{[2-(benzyloxy)phenyl]methyl}piperazine and its derivatives is poised for innovation, with a focus on efficiency and environmental responsibility. Future research will likely pivot from traditional multi-step batch processes, which can be time-consuming and generate significant waste nih.gov, towards more advanced and sustainable methods.

Key areas of exploration include:

Catalyst Development: The use of palladium-based catalysts, such as the PdP(t-Bu)3 system, has already demonstrated high activity and selectivity in the synthesis of N-arylpiperazines colab.ws. Future work could focus on developing even more efficient, lower-cost, and more environmentally benign catalysts, potentially utilizing other transition metals or novel ligand designs.

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch synthesis. nih.govacs.org This technology can enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.govacs.org The application of flow reactors, potentially coupled with microwave assistance, could significantly streamline the synthesis of monosubstituted piperazines, respecting the principles of green chemistry. nih.gov Recent advancements have demonstrated the utility of flow chemistry in producing complex pharmaceutical ingredients containing the piperazine (B1678402) unit, such as Ribociclib. nih.gov

Biocatalysis: The use of enzymes, such as immobilized lipases, presents a green alternative for the synthesis of heterocyclic compounds. rsc.org Research into the biocatalytic synthesis of piperidine (B6355638) derivatives has shown promise, and similar methodologies could be developed for piperazine synthesis, offering high selectivity and mild reaction conditions. rsc.org

C-H Functionalization: Recent advances in the direct functionalization of C-H bonds in piperazines offer a more atom-economical approach to creating derivatives. mdpi.com Exploring photoredox catalysis, as seen in the Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP), could provide sustainable, metal-free pathways to novel analogues of the title compound. mdpi.com

Design and Synthesis of Advanced Probes for Biological Targets

The inherent structure of this compound makes it an excellent scaffold for the development of sophisticated molecular probes to investigate biological systems.

Fluorescent Probes: The piperazine moiety is a common component in fluorescent probes designed for biological imaging. researchgate.netnih.govresearchgate.netrsc.org By chemically modifying the this compound structure, for instance by incorporating a fluorophore like coumarin (B35378) or naphthalimide, it is possible to create probes that can detect specific analytes or cellular components. researchgate.netnih.govresearchgate.net Such probes could be engineered to have enhanced brightness, water solubility, and photostability, making them suitable for applications in living cell imaging and even for distinguishing between normal and pathological tissues. researchgate.netnih.gov

Positron Emission Tomography (PET) Ligands: PET is a powerful noninvasive imaging technique used in both research and clinical settings to quantify physiological processes and the distribution of biological targets like receptors and enzymes. nih.govarizona.edu The development of PET radioligands is crucial for drug development, particularly in neuroscience. nih.gov Piperazine-based structures have been successfully radiolabeled (e.g., with Fluorine-18) to create PET tracers for imaging targets in the brain, such as the monoacylglycerol lipase (B570770) (MAGL) enzyme. nih.gov Future research could focus on developing a radiolabeled version of this compound or its derivatives to serve as PET probes for specific receptors, potentially serotonin (B10506) or dopamine (B1211576) receptors, given the known pharmacology of arylpiperazines. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. engineering.org.cnresearchgate.net These models, trained on vast datasets of chemical structures and their biological activities, could be used to generate new derivatives of this compound with optimized affinity and selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs). engineering.org.cnnih.govbiorxiv.org

Predictive Modeling: Machine learning algorithms, such as random forests and deep neural networks, can build predictive models for various pharmacological properties. nih.govnumberanalytics.comnih.gov These models can be used for:

Binding Affinity Prediction: Predicting how strongly a compound will bind to a particular receptor. engineering.org.cn

Polypharmacology Prediction: Identifying multiple potential targets for a single compound. numberanalytics.comnih.govnumberanalytics.comresearchgate.net

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which is a critical aspect of drug development. frontiersin.org

Virtual Screening: AI-driven virtual screening can rapidly assess large chemical libraries to identify compounds that are likely to be active against a specific target. frontiersin.orgnih.gov This can significantly accelerate the initial stages of drug discovery by prioritizing which derivatives of this compound to synthesize and test. nih.gov

Investigation of Polypharmacology and Multi-Target Ligands

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing drugs that interact with multiple targets to achieve a greater therapeutic effect, especially for complex diseases. numberanalytics.comacs.orgnih.gov Arylpiperazine derivatives are well-known for their ability to interact with multiple receptors, particularly within the monoamine neurotransmitter systems. acs.orgscitechnol.comjneuropsychiatry.orgnumberanalytics.comwikipedia.org

Multi-Target Design: The this compound scaffold is an ideal starting point for designing multi-target ligands. By making strategic modifications to different parts of the molecule (the aryl group, the piperazine linker, and the terminal fragment), it is possible to modulate its affinity for various receptors, such as different subtypes of serotonin (5-HT) and dopamine receptors. acs.orgmdpi.comnih.govresearchgate.net

Computational Prediction: Computational methods are essential for predicting and analyzing the multi-target interactions of drugs. numberanalytics.comspringernature.comresearchgate.net Techniques like molecular docking and machine learning can be used to screen this compound and its virtual derivatives against a panel of receptors to predict their polypharmacological profile. numberanalytics.comresearchgate.net This in silico approach can guide the synthesis of compounds with a desired multi-target activity profile. acs.orgspringernature.com

Development of this compound and its Derivatives as Research Tools

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as research tools to probe the function of biological systems. The piperazine scaffold is present in a vast number of biologically active compounds and is considered a privileged structure in medicinal chemistry. electronicsandbooks.comrsc.orgresearchgate.netnih.gov

Pharmacological Probes: Derivatives of this compound can be synthesized to have high affinity and selectivity for a specific receptor subtype, for example, the 5-HT1A or 5-HT7 serotonin receptors. nih.govtandfonline.com These selective ligands are invaluable for studying the physiological and pathological roles of these receptors in the central nervous system. tandfonline.comresearchgate.netnih.gov

Probing Receptor Function: By creating a library of derivatives with varying affinities for different receptors, researchers can systematically investigate structure-activity relationships (SAR). This information is crucial for understanding how ligands bind to their receptors and for the rational design of new drugs. nih.gov

Integration of Omics Data for Systems-Level Understanding of Compound Action

To gain a comprehensive understanding of how this compound and its derivatives affect biological systems, it will be crucial to integrate data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics). This systems pharmacology approach moves beyond looking at a single target to understanding the compound's effects on complex cellular networks. nih.gov

Identifying Novel Targets and Pathways: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in cells or tissues treated with the compound, researchers can identify novel molecular targets and signaling pathways that are modulated by the drug. nih.gov This can provide insights into its mechanism of action and potentially reveal new therapeutic indications.

Understanding Network Effects: The data from omics studies can be used to construct and analyze drug-target-disease networks. nih.gov This allows for a more holistic view of the drug's effects, considering that most chronic disorders arise from perturbations in complex biological networks rather than a single molecular defect. nih.gov This approach can help in designing more effective multi-target therapies.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H-NMR : Identifies proton environments (e.g., benzyloxy aromatic protons at δ 6.8–7.4 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) .
    • ¹³C-NMR : Confirms carbonyl (δ 160–170 ppm) and quaternary carbons in the benzyloxy group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 337.18) and fragmentation patterns .
  • IR Spectroscopy : Detects C-O-C stretching (1250–1050 cm⁻¹) in the benzyloxy group .
    Data Interpretation Note : Overlapping signals in NMR due to piperazine ring flexibility require 2D techniques (COSY, HSQC) for unambiguous assignment .

How can contradictory biological activity data across studies involving piperazine derivatives be systematically addressed?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., PC3 vs. LNCaP prostate cancer cells) or receptor subtypes .
  • Compound Purity : HPLC purity thresholds (>95%) must be standardized to exclude confounding effects from impurities .
  • Pharmacokinetic Factors : Compare in vitro IC₅₀ values with bioavailability metrics (e.g., LogP, plasma protein binding) .
    Resolution Strategy :
    • Replicate studies under harmonized protocols (e.g., NIH guidelines).
    • Perform meta-analyses using standardized metrics (e.g., pIC₅₀) .

What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in neurological targets?

Q. Advanced Research Focus

  • Substituent Variation :
    • Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
    • Modify the piperazine N-methyl group to assess steric effects on target binding .
  • Biological Testing :
    • Screen analogs against serotonin (5-HT₁A/2A) and dopamine (D₂) receptors using radioligand displacement assays .
    • Prioritize compounds with >50% inhibition at 10 µM for lead optimization .

Which in vitro models are appropriate for preliminary neuropharmacological evaluation of this compound, and what endpoints should be prioritized?

Q. Basic Research Focus

  • Receptor Binding Assays :
    • Use cloned human receptors (e.g., 5-HT₆ in HEK293 cells) to quantify affinity (Kᵢ) .
  • Functional Assays :
    • Measure cAMP modulation in CHO cells expressing Gαs-coupled receptors .
  • Neuroprotection Models :
    • Test glutamate-induced cytotoxicity in SH-SY5Y neuronal cells .
      Key Endpoints : EC₅₀/IC₅₀ values, selectivity ratios (>10-fold vs. off-target receptors), and cytotoxicity (CC₅₀) .

How does the introduction of electron-donating/withdrawing groups on the benzyloxy moiety influence the compound's physicochemical properties and bioavailability?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., -NO₂) :
    • Increase LogP (enhanced lipophilicity) but reduce aqueous solubility .
    • Improve blood-brain barrier permeability (PAMPA assay) .
  • Electron-Donating Groups (e.g., -OCH₃) :
    • Lower LogP, enhancing solubility but reducing membrane permeability .
  • Bioavailability Prediction :
    • Use in silico tools (e.g., SwissADME) to compute topological polar surface area (TPSA < 90 Ų favors absorption) .

What computational chemistry approaches are validated for predicting the target interaction landscape of this piperazine derivative?

Q. Advanced Research Focus

  • Molecular Docking :
    • Use AutoDock Vina to model binding poses in 5-HT₂A (PDB: 6WGT) .
  • Molecular Dynamics (MD) :
    • Simulate ligand-receptor stability (50 ns trajectories) to assess binding energy (MM-PBSA) .
  • QSAR Modeling :
    • Develop 2D descriptors (e.g., Moriguchi LogP) to correlate structural features with activity .

How can regioselectivity challenges in N-alkylation reactions during analog synthesis be mitigated?

Q. Advanced Research Focus

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block secondary amines during alkylation .
  • Base Optimization : Strong bases (e.g., K₂CO₃) favor N-alkylation over O-alkylation in polar aprotic solvents (DMF) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 24 hours) to minimize side products .

What quality control protocols ensure batch-to-batch consistency in research-grade synthesis of this compound?

Q. Basic Research Focus

  • Purity Analysis :
    • HPLC with UV detection (λ = 254 nm), retention time ±0.2 minutes .
  • Structural Confirmation :
    • ¹H-NMR (≥95% purity), MS isotopic pattern matching .
  • Standard Reference :
    • Compare with commercially available piperazine derivatives (e.g., 1-benzylpiperazine) for spectral validation .

How do phase I metabolic pathways of this compound predicted in silico compare with experimental hepatocyte incubation results?

Q. Advanced Research Focus

  • In Silico Prediction :
    • Use Schrödinger’s Metabolite to identify likely oxidation sites (e.g., benzylic methylene) .
  • In Vitro Validation :
    • Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • Discrepancy Analysis :
    • If predicted N-dealkylation is absent experimentally, investigate cytochrome P450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.